2,2,6,6-Tetramethylheptane-3,5-dione;yttrium

Catalog No.
S1514247
CAS No.
15632-39-0
M.F
C33H57O6Y
M. Wt
641.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,6,6-Tetramethylheptane-3,5-dione;yttrium

CAS Number

15632-39-0

Product Name

2,2,6,6-Tetramethylheptane-3,5-dione;yttrium

IUPAC Name

2,2,6,6-tetramethylheptane-3,5-dione;yttrium

Molecular Formula

C33H57O6Y

Molecular Weight

641.7 g/mol

InChI

InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3;

InChI Key

OQYNKAIYQJLEJA-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Y]

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Y]

2,2,6,6-Tetramethylheptane-3,5-dione is a stable, anhydrous liquid with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol. It appears as a clear colorless to slightly yellow liquid and has a melting point exceeding 400 °C (decomposition) and a boiling point of 72-73 °C at reduced pressure . The compound is known for its role as a beta-diketone ligand in coordination chemistry, particularly in forming complexes with metals such as yttrium .

, including:

  • O-additions and C-additions: It can react with electrophiles due to the presence of the diketone functional group.
  • Metal Complex Formation: It readily forms stable complexes with transition metals. For instance, it reacts with disodium hexachlorodipalladate in methanol to produce bis-(2,2,6,6-tetramethylheptane-3,5-dionato)palladium .

The synthesis of tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium(III) typically involves the reaction of yttrium nitrate hydrate with 2,2,6,6-tetramethylheptane-3,5-dione. The process results in the formation of stable yttrium complexes that can be characterized using various analytical techniques .

General Synthesis Steps:

  • Dissolve yttrium nitrate hydrate in an appropriate solvent.
  • Add 2,2,6,6-tetramethylheptane-3,5-dione to the solution.
  • Stir under controlled conditions to facilitate complex formation.
  • Isolate the product through crystallization or other separation methods.

Tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium(III) finds applications in:

  • Catalysis: Used as a precursor for yttrium-containing catalysts.
  • Material Science: Involved in the synthesis of advanced materials due to its thermal stability and ability to form thin films.
  • Pharmaceuticals: Potential use in drug formulations due to its biological activity.

Studies have shown that the interactions of tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium(III) with various ligands can lead to significant changes in stability and reactivity. These interactions are crucial for understanding the behavior of metal complexes in biological systems and their potential therapeutic applications .

Several compounds share structural similarities with 2,2,6,6-tetramethylheptane-3,5-dione. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1. AcetylacetoneC5H8O2Commonly used beta-diketone; more volatile than 2,2,6,6-tetramethylheptane-3,5-dione
2. DipivaloylmethaneC11H18O2Similar structure but less sterically hindered; used in metal complexation
3. HexafluoroacetylacetoneC5H3F6O2Contains fluorine substituents; used for its strong chelating ability

Uniqueness: The bulky tert-butyl groups in 2,2,6,6-tetramethylheptane-3,5-dione provide steric hindrance that enhances stability and alters reactivity compared to other beta-diketones.

Dates

Modify: 2023-08-15

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